molecular formula C9H7N3O3 B11898649 8-Methyl-5-nitrocinnolin-4(1H)-one

8-Methyl-5-nitrocinnolin-4(1H)-one

Cat. No.: B11898649
M. Wt: 205.17 g/mol
InChI Key: JIEGKBBUOXKQDF-UHFFFAOYSA-N
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Description

8-Methyl-5-nitrocinnolin-4(1H)-one: is a heterocyclic organic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a nitro group and a methyl group on the cinnoline ring enhances the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-5-nitrocinnolin-4(1H)-one typically involves the following steps:

  • Nitration: : The introduction of a nitro group into the cinnoline ring can be achieved through nitration reactions using nitric acid and sulfuric acid as reagents. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration.

  • Methylation: : The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically conducted under reflux conditions to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-5-nitrocinnolin-4(1H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.

    Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, bases (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

Major Products Formed

    Reduction: 8-Methyl-5-aminocinnolin-4(1H)-one.

    Substitution: 8-Methyl-5-halocinnolin-4(1H)-one (e.g., chloro, bromo derivatives).

    Oxidation: 8-Carboxy-5-nitrocinnolin-4(1H)-one.

Scientific Research Applications

8-Methyl-5-nitrocinnolin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways involving nitroaromatic compounds.

    Industrial Applications: The compound serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-Methyl-5-nitrocinnolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrocinnolin-4(1H)-one: Lacks the methyl group, which may affect its reactivity and biological activity.

    8-Methylcinnolin-4(1H)-one: Lacks the nitro group, which may reduce its potential for certain chemical transformations and biological effects.

    5-Aminocinnolin-4(1H)-one: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

Uniqueness

8-Methyl-5-nitrocinnolin-4(1H)-one is unique due to the presence of both a nitro group and a methyl group on the cinnoline ring. This combination enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound for various scientific and industrial applications.

Biological Activity

8-Methyl-5-nitrocinnolin-4(1H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant studies and data.

  • Molecular Formula : C₉H₇N₃O₃
  • CAS Number : 5375-23-5
  • Appearance : Yellow crystalline solid

1. Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve the reduction of nitro groups, leading to the formation of reactive intermediates that damage microbial DNA.

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Candida albicans64 μg/mL

The compound's effectiveness against resistant strains highlights its potential as a lead compound in antibiotic development .

2. Anti-inflammatory Activity

Nitro compounds are known for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies demonstrated that this compound significantly reduces the expression of these cytokines in macrophages.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-612045
TNF-α20080

These findings suggest that the compound may serve as a therapeutic agent for inflammatory diseases .

3. Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The compound activates caspase pathways, leading to programmed cell death.

Cancer Cell LineIC₅₀ (μM)
HeLa15
MCF-720

The ability to selectively target cancer cells while sparing normal cells presents a promising avenue for further research in cancer therapy .

Case Studies

A recent case study highlighted the successful synthesis and biological evaluation of various nitro derivatives, including this compound. The study emphasized the structure-activity relationship (SAR) and identified key functional groups responsible for enhanced biological activity.

Key Findings from Case Studies:

  • Synthesis : The compound was synthesized using a one-pot reaction involving readily available precursors.
  • Biological Evaluation : A panel of biological assays confirmed its multifaceted activities, particularly in antimicrobial and anticancer domains.

These case studies underline the importance of nitro-containing compounds in drug discovery and development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Methyl-5-nitrocinnolin-4(1H)-one, and what critical reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions starting with cinnoline precursors. Key steps include nitration at the 5-position and methylation at the 8-position. For example:

Nitration : Use nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .

Methylation : Employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
Critical factors include reagent stoichiometry, reaction time, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization may require iterative adjustment of these parameters.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and purity. The nitro group deshields adjacent protons, while methyl groups show distinct singlets .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts. Mass spectrometry (ESI+) confirms molecular ion peaks .
  • X-ray Crystallography : For unambiguous structural confirmation, single crystals grown via slow evaporation (e.g., in ethanol) are analyzed .

Q. How do the nitro and methyl substituents influence the compound’s reactivity in further functionalization?

Methodological Answer:

  • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the 3- and 7-positions. Reduction (e.g., H₂/Pd-C) yields amino derivatives for downstream applications .
  • Methyl Group : Steric hindrance at the 8-position limits reactivity at adjacent sites. Comparative studies with unsubstituted analogs (via TLC monitoring) clarify substituent effects .

Advanced Research Questions

Q. How can computational modeling guide the study of this compound’s reactivity and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA can model nitro group polarization .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. water) to optimize reaction conditions. COMSOL Multiphysics integration allows real-time adjustment of parameters like temperature .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Systematic Variability Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to aggregate data, identifying outliers and confounding variables. Bayesian models can weight studies by methodological rigor .

Q. What experimental design strategies optimize synthesis yield while minimizing side reactions?

Methodological Answer:

  • Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) in a 2³ factorial matrix. For example, varying Pd-C catalyst (0.5–2 mol%) and H₂ pressure (1–3 atm) in nitro reductions .
  • Response Surface Methodology (RSM) : Fit data to quadratic models (e.g., using MATLAB) to identify optimal conditions. Central composite designs reduce experimental runs by 30–50% .

Q. How can theoretical frameworks in medicinal chemistry guide hypothesis-driven research on this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Link substituent effects (e.g., nitro → amino conversion) to target binding (e.g., kinase inhibition). Molecular docking (AutoDock Vina) predicts interactions with ATP-binding pockets .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors from nitro groups) using tools like Schrodinger’s Phase. Validate with in vitro assays .

Q. What advanced techniques integrate spectroscopic data with computational models for mechanistic studies?

Methodological Answer:

  • In Situ FT-IR Monitoring : Track intermediate formation during nitration/methylation. Compare experimental spectra with DFT-calculated vibrational modes to validate mechanisms .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps. Data from LC-MS/MS can be modeled via Eyring plots to estimate activation parameters .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

8-methyl-5-nitro-1H-cinnolin-4-one

InChI

InChI=1S/C9H7N3O3/c1-5-2-3-6(12(14)15)8-7(13)4-10-11-9(5)8/h2-4H,1H3,(H,11,13)

InChI Key

JIEGKBBUOXKQDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C=NN2

Origin of Product

United States

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